Bismuth tribromophenate

描述

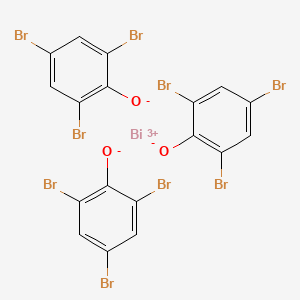

三溴酚铋: 是一种化学化合物,其分子式为 C18H6BiBr9O3 。 它以其抗菌特性而闻名,常用于医疗敷料,尤其是烧伤和伤口护理 。该化合物是三溴酚的铋盐,其中铋处于 +3 氧化态。

准备方法

合成路线和反应条件: 三溴酚铋可以通过在酸性介质中使硝酸铋与三溴酚反应来合成。该反应通常涉及将硝酸铋溶解在合适的溶剂(如硝酸)中,然后加入三溴酚。 将混合物加热以促进反应,从而形成三溴酚铋 。

工业生产方法: 在工业环境中,三溴酚铋通过类似的方法但以更大的规模生产。该过程涉及精确控制温度和 pH 值,以确保产品的产率和纯度高。 然后通过重结晶或其他合适的纯化技术对化合物进行纯化 。

化学反应分析

反应类型: 三溴酚铋经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成氧化铋。

还原: 在特定条件下,它可以被还原为元素铋。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢气或硼氢化钠等还原剂。

主要形成的产物:

氧化: 氧化铋(例如,Bi2O3)。

还原: 元素铋。

取代: 如三氯酚铋或三碘酚铋等化合物.

科学研究应用

Wound Care Applications

Bismuth tribromophenate is primarily recognized for its role in wound management, particularly in the treatment of burns. It is often formulated as an ointment mixed with petrolatum, which enhances its stability and effectiveness.

Case Study: Treatment of Burns

- A stable ointment containing this compound has been developed for treating burns. The preparation involves heating petrolatum and mixing it with this compound to create a stable suspension. This ointment has shown promising results in clinical settings, demonstrating effective healing properties while maintaining consistency over time .

Mechanism of Action

- The compound's mechanism includes acting as a protective barrier against infection, reducing desiccation of the wound, and providing a moist environment conducive to healing. Its biocompatibility and ability to minimize mechanical trauma make it suitable for sensitive burn wounds .

Antimicrobial Properties

Research indicates that bismuth compounds, including this compound, possess significant antimicrobial activity. This property is particularly relevant in combating infections caused by resistant strains of bacteria.

Study Insights

- This compound has been noted for its inhibitory effects on various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have demonstrated that bismuth compounds can disrupt bacterial growth and virulence factors, making them potential candidates for developing new antimicrobial agents .

Clinical Relevance

- The application of this compound in dressings has shown to reduce infection rates in burn patients. Its incorporation into wound care products can enhance healing outcomes by providing both antimicrobial action and physical protection to the wound site .

Neurological Applications

Emerging research suggests potential neurological applications for this compound, particularly in models of paraplegia.

Case Study: Paraplegia Model

- In a study involving a novel paraplegia model using macaques, a dressing containing this compound was applied to wounds associated with spinal cord injuries. The results indicated that the compound might play a role in protecting neural tissues during recovery phases, although further research is necessary to fully understand its effects on neural regeneration .

Comparative Data Table

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Wound Care | Used as an ointment for burns; provides a protective barrier | Effective healing outcomes reported in clinical settings |

| Antimicrobial Properties | Inhibits growth of resistant bacterial strains | Demonstrated efficacy against MRSA and other pathogens |

| Neurological Applications | Potential protective effects during spinal cord injury recovery | Preliminary findings suggest benefits in paraplegia models |

作用机制

三溴酚铋通过破坏细菌的细胞壁而发挥其抗菌作用,导致细胞裂解和死亡。 该化合物与细菌细胞膜结合,导致细胞膜通透性增加和细胞内容物泄漏 。 此外,铋离子可以干扰细菌细胞内的酶活性和平译合成 。

相似化合物的比较

类似化合物:

次水杨酸铋: 用于胃肠道疾病,具有类似的抗菌特性。

次硝酸铋: 用于伤口护理和作为胃肠道药物。

柠檬酸铋: 用于治疗幽门螺杆菌感染.

独特性: 三溴酚铋由于其铋和三溴酚的特定组合而具有独特性,与其他铋化合物相比,它提供了增强的抗菌活性。

生物活性

Bismuth tribromophenate, commonly known as Xeroform, is a compound that has gained attention for its biological activity, particularly in wound care and antimicrobial applications. This article provides a comprehensive overview of its biological properties, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is an organobismuth compound with notable antimicrobial properties. It is primarily used in medical dressings for wound management due to its ability to promote healing and reduce infection rates. The compound is typically formulated as a 3% solution in petrolatum, which enhances its efficacy in clinical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Bismuth ions released from the compound disrupt microbial organelles, leading to bacterial cell death. Studies have shown that it effectively inhibits the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

- Wound Healing Promotion : The occlusive nature of petrolatum combined with this compound prevents desiccation, thus maintaining a moist environment conducive to healing. This combination has been shown to enhance the healing process in burn wounds and surgical sites .

Case Study 1: Use in Burn Treatment

A clinical study evaluated the effectiveness of petrolatum gauze impregnated with 3% this compound (Xeroform) compared to standard dressings. The results indicated significant improvements in wound healing times and reduced infection rates among patients treated with Xeroform .

Case Study 2: Cost-Effectiveness Analysis

Another study compared the cost-effectiveness of Xeroform with alternative dressing methods. It found that Xeroform not only provided superior antimicrobial activity but also proved to be more economical over time due to reduced infection-related complications .

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- In Vitro Studies : Laboratory tests demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 0.63 μM against multidrug-resistant strains such as MRSA and VRE .

- Proteomic Analysis : A study using integrative proteomic techniques revealed that bismuth compounds downregulate virulence factors in Helicobacter pylori, showcasing their potential beyond topical applications .

Data Table: Comparative Efficacy of this compound

| Compound | MIC (μM) | Target Pathogen | Application |

|---|---|---|---|

| This compound | 0.63 - 1.25 | MRSA | Wound dressing |

| Bismuth Subsalicylate | >250 | E. coli | Gastrointestinal disorders |

| Bismuth Citrate | <10 | H. pylori | Antibacterial treatment |

属性

IUPAC Name |

bismuth;2,4,6-tribromophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOHCOFTVLEOCB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6BiBr9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-79-6 (Parent) | |

| Record name | Bismuth tribromophenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063729 | |

| Record name | Bismuth tribromophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5175-83-7 | |

| Record name | Bismuth tribromophenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth tribromophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth tris(2,4,6-tribromophenoxide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIBROMOPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K96Y7WG8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。